
1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine
Übersicht
Beschreibung
“1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a chemical compound with the empirical formula C9H17N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is sold “as-is” without any representation or warranty with respect to the product .
Molecular Structure Analysis
The molecular structure of “1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is characterized by a pyrazole ring, which is a heterocyclic compound with two nitrogen atoms . The compound also contains an ethyl group and a piperidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” are not fully detailed in the available resources. The compound is a solid and has a molecular weight of 175.66 .
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Applications
This compound has shown promise in the treatment of parasitic diseases. A study indicated that a derivative of this compound exhibited potent in vitro activity against the promastigote form of Leishmania, a parasite responsible for the disease leishmaniasis . The compound’s binding affinity to the active site of the enzyme LmPTR1, which is essential for the survival of the parasite, suggests its potential as an antileishmanial agent. Additionally, its structural similarity to known antimalarial agents suggests potential efficacy against malaria-causing parasites.
Therapeutic Potential in Pharmacology
In pharmacology, the compound’s derivatives have been explored for their antimicrobial properties. Research has highlighted the antimicrobial potential of similar indole derivatives, suggesting that this compound could be modified to enhance its efficacy against microbial infections .
Biochemical Research
In the field of biochemistry, compounds like 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine are valuable for their reactivity. They can be used as reagents in various biochemical reactions, such as Suzuki Coupling and copper-catalyzed azidation, which are pivotal in the synthesis of complex molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-4-17-11(3)13(10(2)15-17)9-16-7-5-12(14)6-8-16/h12H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONQHKYLDRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCC(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



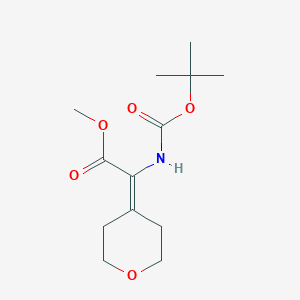
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

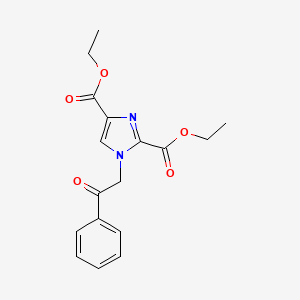
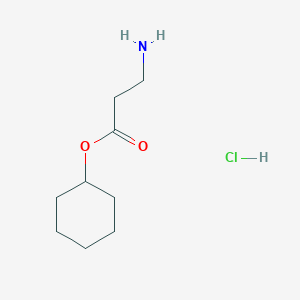
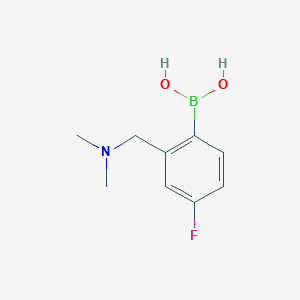


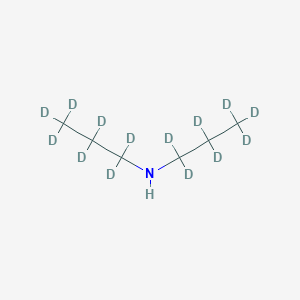
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

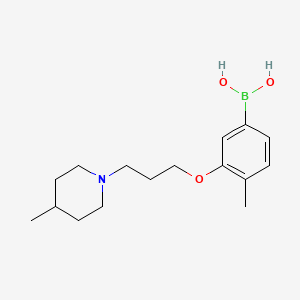
![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)
